molecular formula C35H22N2O3S2 B11439711 4-(7-Hydroxy-6H-indeno[2,1-C][1,5]benzothiazepin-6-YL)phenyl 10H-phenothiazine-10-carboxylate

4-(7-Hydroxy-6H-indeno[2,1-C][1,5]benzothiazepin-6-YL)phenyl 10H-phenothiazine-10-carboxylate

Cat. No.: B11439711
M. Wt: 582.7 g/mol
InChI Key: WEKDROLAKSNWQW-UHFFFAOYSA-N
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Description

4-(7-Hydroxy-6H-indeno[2,1-C][1,5]benzothiazepin-6-YL)phenyl 10H-phenothiazine-10-carboxylate: is a complex organic compound that features a unique structure combining indeno-benzothiazepine and phenothiazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(7-Hydroxy-6H-indeno[2,1-C][1,5]benzothiazepin-6-YL)phenyl 10H-phenothiazine-10-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the indeno-benzothiazepine core, followed by the introduction of the phenothiazine moiety. Key steps include:

    Formation of the Indeno-Benzothiazepine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Hydroxylation: Introduction of the hydroxyl group at the 7th position using reagents like hydrogen peroxide or other oxidizing agents.

    Coupling with Phenothiazine: The phenothiazine moiety is introduced through a coupling reaction, often facilitated by catalysts such as palladium or copper.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde.

    Reduction: The compound can be reduced to alter the oxidation state of various functional groups.

    Substitution: Various substituents can be introduced or replaced on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, copper, and other transition metals.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies could focus on its interaction with biological macromolecules.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new therapeutic agents. Its structure suggests potential activity against various targets, including enzymes and receptors.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 4-(7-Hydroxy-6H-indeno[2,1-C][1,5]benzothiazepin-6-YL)phenyl 10H-phenothiazine-10-carboxylate would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The exact molecular targets and pathways would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Indeno-Benzothiazepines: Compounds with similar core structures but different substituents.

    Phenothiazines: Compounds with the phenothiazine moiety but different functional groups.

Uniqueness

The uniqueness of 4-(7-Hydroxy-6H-indeno[2,1-C][1,5]benzothiazepin-6-YL)phenyl 10H-phenothiazine-10-carboxylate lies in its combined structure, which may confer unique properties not found in its individual components. This combination could result in novel biological activities or material properties.

Properties

Molecular Formula

C35H22N2O3S2

Molecular Weight

582.7 g/mol

IUPAC Name

[4-(12-oxo-5,11-dihydroindeno[2,1-c][1,5]benzothiazepin-11-yl)phenyl] phenothiazine-10-carboxylate

InChI

InChI=1S/C35H22N2O3S2/c38-33-24-10-2-1-9-23(24)32-31(33)34(42-28-14-6-3-11-25(28)36-32)21-17-19-22(20-18-21)40-35(39)37-26-12-4-7-15-29(26)41-30-16-8-5-13-27(30)37/h1-20,34,36H

InChI Key

WEKDROLAKSNWQW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C(SC4=CC=CC=C4N3)C5=CC=C(C=C5)OC(=O)N6C7=CC=CC=C7SC8=CC=CC=C86

Origin of Product

United States

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